An agonist of receptors, adrenergic alpha-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of dexmedetomidine.
Dexmedetomidine is a Central alpha-2 Adrenergic Agonist. The mechanism of action of dexmedetomidine is as an Adrenergic alpha2-Agonist. The physiologic effect of dexmedetomidine is by means of General Anesthesia.
Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord.
An imidazole derivative that is an agonist of ADRENERGIC ALPHA-2 RECEPTORS. It is closely related to MEDETOMIDINE, which is the racemic form of this compound.
Dexmedetomidine
CAS No.: 113775-47-6
Cat. No.: VC20741342
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 113775-47-6 |
---|---|
Molecular Formula | C13H16N2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
Standard InChI | InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 |
Standard InChI Key | CUHVIMMYOGQXCV-NSHDSACASA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C |
SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C |
Canonical SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C |
Appearance | Solid powder |
Pharmacological Properties
Chemical Structure and Selectivity
Dexmedetomidine is chemically defined as the dextro enantiomer of medetomidine . Its high selectivity for α2-adrenergic receptors, with an α2:α1 ratio of 1620:1, makes it one of the most selective α2-agonists available for clinical use . This remarkable selectivity enables the compound to produce desired clinical effects while minimizing unwanted side effects associated with α1-receptor activation.
The compound lacks opioid and GABAergic activity, which explains its minimal impact on respiratory function compared to conventional sedatives and analgesics . This absence of respiratory depression represents a significant clinical advantage, particularly in settings where respiratory compromise is a concern.
Mechanism of Action
Dexmedetomidine exerts its pharmacological effects through activation of α2-adrenergic receptors in the central and peripheral nervous systems. In the central nervous system, it primarily acts on α2-receptors in the locus coeruleus, inducing hyperpolarization of noradrenergic neurons and reducing norepinephrine release . This mechanism results in sedation that closely resembles natural non-rapid eye movement sleep .
The analgesic effects of dexmedetomidine stem from activation of α2-receptors in the spinal cord and other pain processing regions. By binding to presynaptic α2-adrenoceptors, it inhibits norepinephrine release, effectively terminating pain signal propagation . Additionally, dexmedetomidine binds to imidazoline receptors, potentially contributing to its blood pressure-lowering effects and pain modulation .
At the cellular level, dexmedetomidine has demonstrated anti-inflammatory properties and activation of specific anti-apoptotic signaling pathways . These mechanisms may contribute to the compound's potential organ-protective effects, which are the subject of ongoing research. Studies indicate that dexmedetomidine can reduce neuroinflammation in neurological disorders by mediating anti-inflammatory effects in microglia, upregulating anti-inflammatory polarization, and reducing the expression of inflammatory marker genes .
Pharmacodynamics
Dexmedetomidine produces dose-dependent sedation, analgesia, and sympatholytic effects. Its sedative effects correlate with plasma concentration, exhibiting predictable clinical responses at various dose levels as illustrated in Table 1 .
Table 1. Concentration-Dependent Effects of Dexmedetomidine in Adults
Plasma Concentration (ng/mL) | Clinical Effect |
---|---|
0.2 - 0.3 | Mild sedation |
0.7 - 2.0 | Analgesia and conscious sedation |
2.71 - 3.85 | Deep sedation |
The hemodynamic effects of dexmedetomidine follow a biphasic pattern. Initial administration, particularly with rapid infusion, may cause transient hypertension due to peripheral α2B-receptor activation on vascular smooth muscle. This typically transitions to hypotension and bradycardia resulting from central sympatholytic effects and increased vagal tone .
When used as an adjunct during general anesthesia, dexmedetomidine demonstrates dose-dependent reductions in anesthetic and opioid requirements . This opioid-sparing effect can significantly reduce opioid-related adverse effects such as respiratory depression, nausea, and vomiting.
The anxiolytic effects of dexmedetomidine, combined with its preservation of cognitive function even during sedation, contribute to its utility in procedural sedation and management of agitation across various clinical settings .
Pharmacokinetics
Absorption and Distribution
Dexmedetomidine is traditionally administered intravenously, with rapid distribution throughout the body following administration . It exhibits a relatively high volume of distribution, indicating extensive tissue distribution beyond the vascular compartment. The compound is approximately 94% protein-bound, primarily to albumin, which may affect its distribution in patients with hypoalbuminemia .
Recent developments have expanded the available administration routes to include intranasal, buccal, and oral formulations . Notably, the FDA has approved an orally dissolving film formulation (IGALMI) for acute treatment of agitation associated with schizophrenia and bipolar disorders . This innovation extends dexmedetomidine's utility beyond traditional hospital settings.
Metabolism and Elimination
Dexmedetomidine undergoes almost complete biotransformation, primarily through direct glucuronidation and cytochrome P450-mediated metabolism in the liver . This metabolism yields inactive metabolites, which are primarily excreted in urine (approximately 95%) with a small portion eliminated in feces .
The elimination half-life of dexmedetomidine averages 2-3 hours in healthy adults but demonstrates significant variability based on individual factors such as hepatic function, age, and body weight . The clearance of dexmedetomidine is predominantly hepatic and can be substantially reduced in patients with impaired liver function.
An important pharmacokinetic advantage of dexmedetomidine is the absence of significant drug-drug interactions related to protein binding or metabolism . This characteristic simplifies its use in patients receiving multiple medications, a common scenario in intensive care and perioperative settings.
Special Population Considerations
Considerable inter-individual variability exists in dexmedetomidine pharmacokinetics, particularly in critically ill patients . Body size and hepatic function significantly influence the pharmacokinetic profile, while plasma albumin levels and cardiac output may impact the apparent volume of distribution and clearance .
In patients with severe renal impairment, the duration of sedation may be prolonged compared to healthy subjects despite a potentially shorter elimination half-life . This paradoxical effect likely relates to changes in protein binding or volume of distribution in this population.
Elderly patients and those with hepatic impairment may have altered pharmacokinetics, potentially necessitating dose adjustments to avoid excessive plasma concentrations and associated adverse effects .
Clinical Applications
Intensive Care Unit Sedation
Dexmedetomidine was initially approved for short-term sedation (less than 24 hours) in adult intensive care unit patients . It has become a valuable alternative to traditional sedatives due to its unique properties: patients remain easily arousable and cooperative while sedated, and respiratory function is minimally affected .
The use of dexmedetomidine in the ICU has been associated with decreased time on mechanical ventilation and reduced length of stay, potentially leading to significant cost savings . Additionally, the lower incidence of delirium observed with dexmedetomidine compared to other sedatives makes it particularly valuable in critically ill patients, who are at high risk for this complication .
Modern ICU sedation management aims to achieve a state where patients are sedated yet cooperative, easily aroused, and able to communicate their needs—a goal well-aligned with dexmedetomidine's pharmacological profile . Table 3 summarizes the various clinical applications of dexmedetomidine.
Table 3. Clinical Applications of Dexmedetomidine
Application | Description | Approval Status |
---|---|---|
ICU Sedation | Short-term sedation in mechanically ventilated patients | FDA Approved |
Procedural Sedation | Sedation for non-intubated patients during procedures | FDA Approved |
Anesthetic Adjunct | Reduction of anesthetic and opioid requirements during surgery | Common clinical practice |
Acute Agitation (Psychiatric) | Management of agitation in schizophrenia and bipolar disorder patients | FDA Approved (oral film formulation) |
Neuroprotection | Potential reduction of neuroinflammation and neuronal damage | Investigational |
Organ Protection | Anti-inflammatory and anti-apoptotic effects in various organs | Investigational |
Procedural Sedation
Beyond the ICU, dexmedetomidine has gained popularity for procedural sedation in non-intubated patients undergoing various diagnostic and therapeutic procedures . Its ability to provide conscious sedation with preserved respiratory drive makes it well-suited for procedures where maintaining spontaneous ventilation is desirable.
The anxiolytic and analgesic properties of dexmedetomidine, combined with its minimal effect on respiratory function, have made it valuable for sedation during procedures such as endoscopy, interventional radiology, and minor surgeries under local anesthesia . Patients typically remain cooperative and responsive to verbal stimuli, facilitating communication during procedures while maintaining adequate comfort.
Anesthetic Adjunct
Dexmedetomidine serves as an effective adjunct to general anesthesia, reducing requirements for inhalational anesthetics, intravenous anesthetics, and opioids . This can lead to more stable hemodynamics during surgery and potentially faster recovery with fewer opioid-related side effects.
The sympatholytic properties of dexmedetomidine help attenuate the stress response to surgery and provide hemodynamic stability during the perioperative period . Additionally, it has been used successfully for the prevention of emergence delirium and agitation following general anesthesia, particularly in pediatric patients .
Emerging Applications
Recent clinical trials have demonstrated the efficacy of dexmedetomidine in managing acute agitation in patients with schizophrenia and bipolar disorder . The FDA has approved a sublingual formulation for this indication, expanding dexmedetomidine's clinical utility beyond traditional anesthesia and critical care settings .
In pivotal clinical trials (Studies 301 and 302), both 120-μg and 180-μg doses of dexmedetomidine orally dissolving film were superior to placebo in reducing agitation, as measured by the Positive and Negative Syndrome Scale – Excited Component (PEC) . Effects were observed as early as 20 minutes (180-μg dose) or 30 minutes (120-μg dose) following administration, with improvements also noted on the Clinical Global Impression – Improvement scale .
Ongoing research is investigating the potential organ-protective effects of dexmedetomidine, particularly its anti-inflammatory properties and activation of specific anti-apoptotic signaling pathways . Animal experiments have demonstrated that dexmedetomidine reduces the expression of serum and tissue inflammatory mediators, suggesting potential benefits in conditions characterized by excessive inflammation .
Patient Age Group | Significant Adverse Events |
---|---|
< 18 years | Withdrawal hypertension |
18-65 years | Bradycardia (most common across all age groups) |
> 65 years | Central sleep apnea syndrome |
The comprehensive real-world data complements information from controlled clinical trials, providing a more complete picture of dexmedetomidine's safety in varied patient populations and highlighting the importance of age-specific considerations in risk assessment .
Recent Developments and Future Directions
Novel Formulations
Recent years have witnessed the development of alternative delivery methods for dexmedetomidine beyond the traditional intravenous route. Intranasal, buccal, and oral formulations have been developed to expand the utility of this compound in various clinical settings .
A significant advancement is the FDA approval of dexmedetomidine orally-dissolving film (IGALMI) for the acute treatment of agitation associated with schizophrenia and bipolar disorders . Clinical trials demonstrated that both 120-μg and 180-μg doses of this formulation were superior to placebo in reducing agitation, with effects observed as early as 20-30 minutes following administration .
These novel formulations expand the potential applications of dexmedetomidine beyond hospital settings and may provide new options for managing acute agitation in various patient populations where traditional sedative approaches may be problematic.
Expanded Indications
The clinical use of dexmedetomidine has gradually expanded beyond its initial approval for short-term ICU sedation. Current applications include sedation of non-intubated patients and adjunctive use in surgical anesthesia .
Recent clinical trials have highlighted the efficacy of dexmedetomidine in managing acute agitation in patients with schizophrenia and bipolar disorder, leading to regulatory approval for these indications . This represents a significant expansion of dexmedetomidine's clinical utility into psychiatric settings.
Ongoing research is exploring additional potential indications, including the use of dexmedetomidine for neuroprotection, cardioprotection, and renoprotection, based on its anti-inflammatory and anti-apoptotic properties .
Research Trends
Current research on dexmedetomidine is focusing on several key areas, including its organ-protective effects related to anti-inflammatory responses . Animal experiments have demonstrated that dexmedetomidine reduces the expression of serum and tissue inflammatory mediators, suggesting potential benefits in conditions characterized by excessive inflammation .
Another area of active investigation is the role of dexmedetomidine in reducing neuroinflammation in neurological disorders through its effects on microglia . Studies have shown that dexmedetomidine can upregulate microglial anti-inflammatory polarization and reduce the expression of inflammatory marker genes, which may have implications for various neurological conditions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume